4-[({[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid
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Overview
Description
4-[({[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid is a complex organic compound. The intricate structure of this molecule contributes to its unique chemical properties and potential applications. Its synthesis and reactions are of interest for various industrial and scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-[({[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid typically involves multi-step organic synthesis. One possible route includes:
Synthesis of Intermediate Indole Derivative: : The indole ring can be synthesized through Fischer indole synthesis using appropriate precursors like phenylhydrazines and ketones.
Introduction of Cyclopropylcarbonyl Group: : Cyclopropylcarbonyl chloride can be reacted with the indole derivative to introduce the cyclopropylcarbonyl moiety.
Sulfonylation: : The sulfonyl group is added using sulfonyl chlorides in the presence of a base, such as triethylamine.
Formation of Carboxylic Acid Moiety: : The carboxylic acid can be introduced using various methods, including oxidation of aldehydes or through Grignard reagents.
Industrial Production Methods
For industrial production, optimization is crucial. This includes optimizing reaction conditions like temperature, pressure, catalysts, and purification techniques. Scale-up challenges are also addressed to ensure yield and purity while keeping costs manageable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically yielding carboxylic acids or sulfoxides.
Reduction: : Reduction may affect the cyclopropylcarbonyl or sulfonyl groups, leading to secondary alcohols or thiols.
Substitution Reactions: : The indole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride.
Bases and Acids: : Triethylamine for sulfonylation, HCl for acidification processes.
Major Products
Oxidation: : Formation of carboxylates.
Reduction: : Formation of secondary alcohols and thiols.
Substitution: : Various substituted indoles depending on the electrophiles used.
Scientific Research Applications
Chemistry
Catalysis: : As a precursor or component in catalytic systems.
Organic Synthesis: : Building block for more complex molecules.
Biology
Drug Development: : Its unique structure makes it a candidate for developing new pharmaceuticals, especially in targeting enzymes and receptors.
Medicine
Therapeutic Uses: : Potential in developing anti-inflammatory or anticancer agents due to its interaction with biological targets.
Industry
Material Science: : Component in developing new materials with unique chemical properties.
Mechanism of Action
This compound's effects depend on its interaction with molecular targets. In biological systems, it might interact with specific enzymes or receptors, altering their activity or signaling pathways. The cyclopropylcarbonyl group can play a role in binding specificity, while the indole ring provides a stable platform for interaction.
Comparison with Similar Compounds
Similar Compounds
4-(1-(cyclopropylcarbonyl)indol-3-ylsulfonyl)benzoic acid
N-(1-benzyl-2,3-dihydro-1H-indol-5-yl)sulfonamide
Cyclohexane-1,2-dicarboxylic acid
Unique Features
Structural Complexity: : The presence of cyclopropylcarbonyl and indole moieties in one molecule.
Reactivity: : Its unique reaction pathways distinguish it from other simpler compounds.
Conclusion
4-[({[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid is a fascinating compound with diverse applications in science and industry. Its complex structure and reactivity make it a valuable target for research and development.
Properties
IUPAC Name |
4-[[[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]sulfonylamino]methyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c23-19(14-5-6-14)22-10-9-16-11-17(7-8-18(16)22)28(26,27)21-12-13-1-3-15(4-2-13)20(24)25/h7-8,11,13-15,21H,1-6,9-10,12H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYNAVGZHYXFBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4CC4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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